molecular formula C20H11N3O2 B280681 2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one

2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one

Cat. No. B280681
M. Wt: 325.3 g/mol
InChI Key: AVTHOMJWUNELHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known for its potential therapeutic applications due to its unique chemical structure. In

Mechanism of Action

The mechanism of action of 2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one is not fully understood. However, studies have shown that the compound targets various cellular pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that 2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one has a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the levels of oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies and has the potential to be developed into a novel anti-cancer agent. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one. One direction is to explore the compound's potential use as a photo-activated therapy agent for the treatment of cancer. Another direction is to investigate the compound's potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the compound's mechanism of action and to optimize its chemical properties for better bioavailability and efficacy.
In conclusion, 2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one is a synthetic compound with potential therapeutic applications. Its unique chemical structure and biochemical properties make it a promising candidate for the development of novel anti-cancer agents. However, further research is needed to fully understand its mechanism of action and to optimize its chemical properties for better bioavailability and efficacy.

Synthesis Methods

The synthesis of 2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one involves a multi-step reaction process. The first step involves the condensation of 2-aminobenzoic acid with isonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2-(isonicotinoylamino)benzoic acid. The second step involves the cyclization of 2-(isonicotinoylamino)benzoic acid with 2-nitrobenzaldehyde in the presence of a reducing agent such as sodium dithionite to form 2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one.

Scientific Research Applications

2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a photo-activated therapy agent for the treatment of cancer.

properties

Molecular Formula

C20H11N3O2

Molecular Weight

325.3 g/mol

IUPAC Name

14-(pyridine-4-carbonyl)-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C20H11N3O2/c24-19-14-5-2-1-4-13(14)18-17-15(19)6-3-7-16(17)23(22-18)20(25)12-8-10-21-11-9-12/h1-11H

InChI Key

AVTHOMJWUNELHM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=NC=C5

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C4=CC=CC(=C43)C2=O)C(=O)C5=CC=NC=C5

Origin of Product

United States

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